molecular formula C9H18N2O B12521537 ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol CAS No. 816429-60-4

((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol

Cat. No.: B12521537
CAS No.: 816429-60-4
M. Wt: 170.25 g/mol
InChI Key: ITBZIIRMASQCRM-DTWKUNHWSA-N
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Description

((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is a chemical compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyridine derivative, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: The major product is often a ketone or aldehyde derivative.

    Reduction: The primary product is the fully reduced form of the compound.

    Substitution: The major products are substituted derivatives where the methanol group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in regulating various biological pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in modulating metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-A]pyrazine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.

    Octahydro-1H-pyrido[1,2-A]pyrazin derivatives: These compounds have variations in the degree of saturation and substitution patterns.

Uniqueness

((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

816429-60-4

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

[(6R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol

InChI

InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9+/m0/s1

InChI Key

ITBZIIRMASQCRM-DTWKUNHWSA-N

Isomeric SMILES

C1C[C@H]2CNCCN2[C@H](C1)CO

Canonical SMILES

C1CC2CNCCN2C(C1)CO

Origin of Product

United States

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